REACTION_CXSMILES
|
[N+]([C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:12]=1)[C:7]([OH:9])=O)([O-])=O.C([O:21][C:22](=[O:25])[CH2:23][NH2:24])(C)(C)C.C(N(CC)[CH:30]([CH3:32])[CH3:31])(C)C.F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)C2C=CC=C[C:45]=2N=N1>C(Cl)Cl>[C:30]([N:24]([C:7](=[O:9])[C:6]1[CH:5]=[CH:4][CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=1)[CH2:23][C:22]([OH:21])=[O:25])([CH3:32])([CH3:45])[CH3:31] |f:3.4|
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Name
|
|
Quantity
|
7.71 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C=1C=C(C(=O)O)C=C(C1)C(F)(F)F
|
Name
|
|
Quantity
|
5.23 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(CN)=O
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Name
|
|
Quantity
|
5.5 mL
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Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
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F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
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Name
|
|
Quantity
|
330 mL
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Type
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solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction was stirred at RT for 14 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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ADDITION
|
Details
|
diluted with EtOAc (1 L)
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Type
|
WASH
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Details
|
The organic phase was washed successively with sat. NH4Cl, sat. NaHCO3, and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
before being dried (Na2SO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (SiO2, 50% EtOAc/hexanes)
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N(CC(=O)O)C(C1=CC(=CC=C1)C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |